8-chlorochroman-4-carboxylic acid
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Overview
Description
8-Chlorochroman-4-carboxylic acid is a chemical compound with the molecular formula C₁₀H₇ClO₃ It is a derivative of chroman, a benzopyran structure, with a chlorine atom at the 8th position and a carboxylic acid group at the 4th position
Synthetic Routes and Reaction Conditions:
Chlorination of Chroman-4-carboxylic Acid: The compound can be synthesized by chlorinating chroman-4-carboxylic acid using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of chroman-4-carboxylic acid with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions, where the compound is synthesized in reactors designed to handle hazardous chemicals safely. The process is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in 8-chlorochroman-4-hydroxy acid.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: 8-chlorochroman-4-hydroxy acid.
Substitution Products: Derivatives with different functional groups at the 8th position.
Scientific Research Applications
8-Chlorochroman-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 8-chlorochroman-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, such as the Nrf2 pathway, and inflammatory responses, such as the NF-κB pathway.
Comparison with Similar Compounds
8-Chlorochroman-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Chroman-4-carboxylic acid, 7-chlorochroman-4-carboxylic acid, and 8-bromochroman-4-carboxylic acid.
Uniqueness: The presence of the chlorine atom at the 8th position distinguishes this compound from its analogs, potentially affecting its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1225602-83-4 |
---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
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